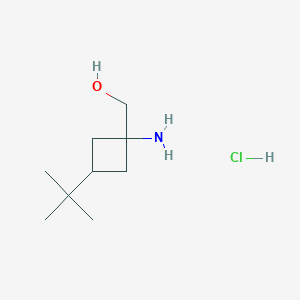

(1-Amino-3-tert-butylcyclobutyl)methanol;hydrochloride

Description

(1-Amino-3-tert-butylcyclobutyl)methanol hydrochloride is a cyclobutane-derived compound featuring an amino group at position 1, a hydroxymethyl group at position 1, and a bulky tert-butyl substituent at position 3 of the cyclobutane ring. Its molecular formula is C₉H₂₀ClNO, with a molecular weight of 193.72 g/mol (as per Enamine Ltd’s Building Blocks Catalogue) . The hydrochloride salt enhances its solubility in polar solvents, while the tert-butyl group contributes to increased lipophilicity compared to unsubstituted aminocyclobutanol analogs.

Properties

IUPAC Name |

(1-amino-3-tert-butylcyclobutyl)methanol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO.ClH/c1-8(2,3)7-4-9(10,5-7)6-11;/h7,11H,4-6,10H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPYZKCSKFXEUQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CC(C1)(CO)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Amino-3-tert-butylcyclobutyl)methanol;hydrochloride typically involves the following steps:

Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a involving appropriate precursors.

Introduction of the Amino Group: The amino group is introduced via an amination reaction, where an amine source reacts with the cyclobutyl ring.

Addition of the tert-Butyl Group: The tert-butyl group is added through a substitution reaction, often using tert-butyl halides under basic conditions.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large-scale reactors are used to carry out the cyclization, amination, and substitution reactions.

Purification: The compound is purified using techniques such as recrystallization or chromatography to ensure high purity.

Quality Control: The final product undergoes rigorous quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(1-Amino-3-tert-butylcyclobutyl)methanol;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

Oxidation: Ketones, aldehydes

Reduction: Alcohols, amines

Substitution: Various substituted derivatives

Scientific Research Applications

Medicinal Chemistry Applications

1. Potential Antidepressant Activity

Research indicates that derivatives of cyclobutyl compounds can exhibit antidepressant-like effects. A study on structurally similar compounds suggests that modifications, such as the introduction of amino groups, enhance their interaction with serotonin receptors, which are crucial in mood regulation. The compound (1-Amino-3-tert-butylcyclobutyl)methanol;hydrochloride may thus be investigated for its potential as a novel antidepressant agent.

2. Neurological Research

Cyclobutane derivatives are being explored for their neuroprotective properties. Compounds with similar structures have shown promise in protecting neuronal cells from oxidative stress and apoptosis. Investigating this compound in this context could yield insights into its efficacy as a neuroprotective agent.

Organic Synthesis Applications

1. Building Block for Complex Molecules

The compound can serve as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions, such as nucleophilic substitutions and cyclization reactions, makes it valuable for synthesizing more complex organic molecules. For instance, it can be used to create cyclobutane-based pharmaceuticals or agrochemicals.

| Reaction Type | Example Reaction | Outcome |

|---|---|---|

| Nucleophilic Substitution | Reaction with alkyl halides | Formation of new alkyl derivatives |

| Cyclization | Ring closure reactions with other functional groups | Creation of larger cyclic structures |

Case Studies

Case Study 1: Synthesis of Antidepressant Analogues

In a recent study, researchers synthesized several analogues of this compound and assessed their binding affinity to serotonin receptors. The results indicated that certain modifications significantly increased receptor affinity, suggesting that this compound could lead to the development of new antidepressants.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of cyclobutane derivatives in models of neurodegenerative diseases. The study found that this compound exhibited significant protective effects against neuronal cell death induced by oxidative stress, highlighting its potential therapeutic applications.

Mechanism of Action

The mechanism of action of (1-Amino-3-tert-butylcyclobutyl)methanol;hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity. The hydroxyl group can participate in various biochemical reactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

a) Lipophilicity

The tert-butyl group in (1-Amino-3-tert-butylcyclobutyl)methanol hydrochloride increases its log P (partition coefficient) compared to analogs like (cis-3-Aminocyclobutyl)methanol hydrochloride. This property enhances membrane permeability but may reduce aqueous solubility .

b) Steric Effects

c) Ring Strain and Conformation

The cyclobutane ring imposes greater ring strain than cyclopentane analogs (e.g., (1-Aminocyclopentyl)methanol hydrochloride), which may influence conformational flexibility and metabolic stability .

Biological Activity

Overview

(1-Amino-3-tert-butylcyclobutyl)methanol;hydrochloride, with the molecular formula C9H19NO·HCl, is a cyclobutyl derivative characterized by an amino group and a tert-butyl substituent. This compound has garnered attention in scientific research due to its unique structural properties and potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.

The compound's structure includes a cyclobutyl ring, which contributes to its conformational flexibility, and an amino group that can participate in hydrogen bonding. The tert-butyl group adds steric bulk, influencing the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The amino group facilitates hydrogen bonding with biological molecules, while the tert-butyl group enhances selectivity and binding affinity due to steric hindrance. The hydroxyl functionality also allows participation in various biochemical reactions, which may modulate enzyme activity or influence protein interactions.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for certain enzymes, particularly those involved in metabolic pathways. For example, studies have shown its potential to inhibit protein phosphatase 2A (PP2A) methylation, which is crucial for regulating various cellular processes .

Therapeutic Potential

The compound is being investigated for its therapeutic applications, particularly in drug development aimed at treating conditions such as neurodegenerative diseases and cancer. Its ability to modulate enzyme activity positions it as a candidate for further exploration in pharmacological contexts .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (1-Amino-3-methylcyclobutyl)methanol | Methyl group instead of tert-butyl | Moderate enzyme inhibition |

| (1-Amino-3-ethylcyclobutyl)methanol | Ethyl group instead of tert-butyl | Lower binding affinity |

| (1-Amino-3-isopropylcyclobutyl)methanol | Isopropyl group | Enhanced lipophilicity but reduced selectivity |

The presence of the bulky tert-butyl group in this compound significantly influences its reactivity and selectivity compared to its analogs .

Case Studies and Research Findings

Recent studies have highlighted the compound's role in modulating biological processes:

- Enzyme Modulation : A study demonstrated that this compound effectively inhibits PP2A methylation, leading to altered cellular signaling pathways associated with cancer progression .

- Drug Development : Another investigation focused on the synthesis of derivatives based on this compound, revealing enhanced activity against specific cancer cell lines when modified appropriately .

- Structural Studies : X-ray crystallography has been employed to elucidate the structural properties of this compound and its analogs, providing insights into their interaction mechanisms at a molecular level .

Q & A

Basic Question

- Thin-layer chromatography (TLC) : Use silica gel plates with mobile phases like ethyl acetate/acetic acid/HCl/water (11:7:1:1). Detect amino groups with ninhydrin/cadmium spray .

- HPLC : Reverse-phase C18 columns with UV detection (210 nm) and gradient elution (methanol/water + 0.1% TFA) to resolve impurities .

- Loss on drying : Dry at 105°C for 3 hours; ≤1.0% mass loss indicates stability .

How can researchers resolve contradictions in spectral data (e.g., NMR) for this compound?

Advanced Question

Discrepancies in NMR peaks (e.g., cyclobutane ring protons) may arise from:

- Conformational dynamics : The cyclobutane ring’s puckering creates multiple proton environments. Use variable-temperature NMR to slow ring inversion and clarify splitting patterns.

- Salt formation effects : Protonation of the amino group shifts neighboring protons. Compare free base and hydrochloride spectra .

Mitigation : Cross-validate with high-resolution mass spectrometry (HRMS) and computational modeling (DFT) to assign signals .

What experimental strategies ensure stability during in vitro assays?

Advanced Question

- pH control : Maintain solutions at pH 4–6 to prevent amine deprotonation or hydrolysis. Use buffers like citrate or acetate .

- Light sensitivity : Store in amber vials; cyclobutane rings may undergo photodegradation.

- Degradation pathways : Monitor for byproducts like tert-butylamine (via Hoffmann elimination) using GC-MS .

How can this compound be applied in drug discovery or biological studies?

Advanced Question

- Pharmacophore modeling : The amino and hydroxyl groups serve as hydrogen bond donors for target binding (e.g., enzymes, GPCRs).

- In vivo studies : Formulate as hydrogels (e.g., using carbopol) for sustained release, as demonstrated with metformin hydrochloride .

- Toxicity screening : Use zebrafish models to assess developmental toxicity linked to cyclobutane metabolites .

What are the best practices for validating synthetic batches against regulatory standards?

Basic Question

Follow International Pharmacopoeia guidelines:

- Impurity profiling : Identify limits for related substances (e.g., ≤0.5% for 2-aminobutanol via TLC) .

- Assay validation : Potentiometric titration with 0.1M HCl to confirm ≥98% purity .

- Documentation : Align with ICH Q3A/B guidelines for residual solvents and elemental impurities .

How can researchers address low yields in the final hydrochloride salt formation?

Advanced Question

- Solvent optimization : Use methanol/water mixtures to enhance solubility of the free base during HCl addition.

- Counterion exchange : Test alternative salts (e.g., sulfate) if crystallization fails; characterize by XRPD .

- Process analytics : Implement in-line PAT (process analytical technology) to monitor salt formation in real time .

What safety precautions are critical when handling this compound?

Basic Question

- PPE : Wear nitrile gloves and goggles; the hydrochloride salt may irritate skin/mucous membranes.

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

How can computational tools aid in predicting the compound’s reactivity or metabolic fate?

Advanced Question

- DFT calculations : Model cyclobutane ring strain (∼25 kcal/mol) and predict sites for electrophilic attack.

- ADMET prediction : Software like SwissADME estimates logP (~1.2) and CYP450 inhibition risks.

- Metabolite identification : Use GLORYx to simulate Phase I/II transformations (e.g., hydroxylation, glucuronidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.